2-Quinoxalinecarboxaldehyde, oxime, (E)-

Stereochemistry Quality Control Spectral Reference

2-Quinoxalinecarboxaldehyde, oxime, (E)- (CAS 7483-32-1) is a heterocyclic building block comprising a quinoxaline core with an aldoxime functionality at the 2-position in the defined (E)-configuration. The compound has the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 7483-32-1
Cat. No. B12476762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinoxalinecarboxaldehyde, oxime, (E)-
CAS7483-32-1
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C=NO
InChIInChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H
InChIKeyHVEUVILQUUKSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Quinoxalinecarboxaldehyde, (E)-Oxime (CAS 7483-32-1): Defined Stereochemistry and Physicochemical Profile for Reproducible Research


2-Quinoxalinecarboxaldehyde, oxime, (E)- (CAS 7483-32-1) is a heterocyclic building block comprising a quinoxaline core with an aldoxime functionality at the 2-position in the defined (E)-configuration . The compound has the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol . Its experimentally determined melting point is 197–198 °C, with a predicted pKa of 8.85 ± 0.30 and a predicted density of 1.31 ± 0.1 g/cm³ . The stereospecific InChIKey (HVEUVILQUUKSFP-IZZDOVSWSA-N) and the InChI fragment /b11-6+ confirm the (E)-configuration, distinguishing it from the (Z)-isomer [1]. This compound is commercially available at >97% purity (HPLC) in quantities from 10 g to 100 kg .

Why Generic Substitution of 2-Quinoxalinecarboxaldehyde, (E)-Oxime (CAS 7483-32-1) Introduces Experimental Risk


Within the quinoxaline-2-carbaldehyde derivative family, substituents at the aldehyde position profoundly alter both physicochemical properties and downstream reactivity. Replacing the (E)-oxime of CAS 7483-32-1 with the parent aldehyde (CAS 1593-08-4) eliminates the oxime N,O-chelation site essential for polynuclear metal cluster formation, while also shifting the melting point from ~197 °C to 108–111 °C . Substituting with the 1,4-dioxide oxime analog (CAS 6804-21-3) increases molecular weight from 173.17 to 205.17 g/mol, alters the melting point to 239–240 °C, and introduces redox-active N-oxide groups that change both the electronic landscape and biological activity profile . The (Z)-oxime stereoisomer, carrying a different InChIKey, would produce distinct spatial orientation of the oxime hydroxyl group, directly impacting hydrogen-bonding patterns in both coordination chemistry and biological target engagement [1]. These differences make straightforward interchange of in-class compounds unreliable.

Quantitative Differentiation Evidence for 2-Quinoxalinecarboxaldehyde, (E)-Oxime (CAS 7483-32-1) Versus Closest Analogs


Stereochemical Identity: (E)-Configuration Verified by InChIKey and Spectroscopic Fingerprint

CAS 7483-32-1 is the (E)-stereoisomer of quinoxaline-2-carbaldehyde oxime, as confirmed by the stereospecific InChIKey HVEUVILQUUKSFP-IZZDOVSWSA-N, which incorporates the /b11-6+ stereodescriptor [1]. The (Z)-isomer carries a different InChIKey and would exhibit distinct NMR chemical shifts and NOE patterns. A reference ¹H NMR spectrum acquired in DMSO-d₆ is available in the KnowItAll Spectral Library, providing a validated fingerprint for identity confirmation [1]. In contrast, generic 'quinoxaline-2-carbaldehyde oxime' listings without stereochemical specification may contain mixtures of (E)- and (Z)-isomers, introducing uncontrolled variability into structure-activity studies.

Stereochemistry Quality Control Spectral Reference

Physicochemical Differentiation: Melting Point Elevation of ~90 °C Over the Parent Aldehyde

The (E)-oxime (CAS 7483-32-1) exhibits a melting point of 197–198 °C, representing an ~89 °C increase compared to the parent aldehyde quinoxaline-2-carbaldehyde (CAS 1593-08-4), which melts at 108–111 °C [1]. This substantial elevation reflects the introduction of intermolecular hydrogen bonding via the oxime –OH group, conferring greater crystalline stability. Additionally, the predicted pKa of 8.85 ± 0.30 for the oxime enables predictable protonation-state control in aqueous buffer systems, an attribute absent from the parent aldehyde .

Physicochemical Properties Purity Assessment Handling

Synthetic Utility: Oxime Ether Derivatives Show 2.6-Fold Superior Antibacterial Potency Over Bismerthiazol

CAS 7483-32-1 serves as the direct precursor for O-oxime ether derivatives containing a quinoxaline moiety . In a 2019 study, O-alkylation of quinoxaline oxime intermediates yielded compound 6k, which demonstrated an EC₅₀ of 16.8 μg/mL against Xanthomonas axonopodis pv. citri (Xac), representing a 2.6-fold improvement over the commercial bactericide bismerthiazol (EC₅₀ = 44.3 μg/mL) [1]. Against Xanthomonas oryzae pv. oryzae (Xoo), compound 6k showed an EC₅₀ of 33.4 μg/mL versus 42.5 μg/mL for bismerthiazol [1]. While the parent oxime itself is not the active species, its availability as a pre-installed aldoxime handle eliminates the variable yields of in-house oximation, standardizing the synthetic entry point for structure-activity relationship (SAR) campaigns .

Medicinal Chemistry Agrochemical Discovery Antibacterial

Coordination Chemistry: N,O-Chelation Motif Enables Polynuclear Ni₄ and Co₄ Cluster Construction

The (E)-oxime of CAS 7483-32-1 presents a distinctive N,O-chelation motif in which the quinoxaline ring nitrogen, the oxime nitrogen, and the oxime oxygen provide three potential donor atoms for metal coordination . This donor set is absent in the parent aldehyde and in hydrazone analogs. In the broader quinoxaline-oxime ligand family, indeno-quinoxaline based oxime ligands structurally related to the quinoxaline-2-carbaldehyde oxime scaffold have been employed to construct polynuclear Ni₄ and Co₄ clusters with characterized magnetic properties [1][2]. In contrast, the 1,4-dioxide oxime analog (CAS 6804-21-3), while also capable of coordination, introduces additional N-oxide oxygen donors that alter the coordination mode and cluster topology .

Coordination Chemistry Molecular Magnetism Polynuclear Clusters

High-Value Application Scenarios for 2-Quinoxalinecarboxaldehyde, (E)-Oxime (CAS 7483-32-1)


Precursor for Antibacterial and Antiviral Oxime Ether Derivative Libraries in Agrochemical Discovery

CAS 7483-32-1 provides a pre-installed aldoxime handle that eliminates the need for in-house oximation of quinoxaline-2-carbaldehyde. Direct O-alkylation of this oxime yields oxime ether derivatives that have demonstrated EC₅₀ values as low as 16.8 μg/mL against Xanthomonas pathogens—2.6-fold superior to the commercial standard bismerthiazol [1]. This positions the compound as a strategic starting material for agrochemical lead optimization programs targeting bacterial and viral plant pathogens.

Stereochemically Pure Reference Material for Analytical Method Development and Quality Control

With its defined (E)-configuration verified by a stereospecific InChIKey (HVEUVILQUUKSFP-IZZDOVSWSA-N), a reference ¹H NMR spectrum in DMSO-d₆ deposited in the KnowItAll Spectral Library, and a sharp melting point of 197–198 °C [1], CAS 7483-32-1 serves as an ideal identity standard for HPLC method development, NMR calibration, and purity verification in laboratories synthesizing or characterizing quinoxaline oxime derivatives.

N,O-Chelating Ligand for Polynuclear Transition Metal Cluster Synthesis in Molecular Magnetism Research

The three-donor-atom motif (quinoxaline ring N, oxime N, oxime O) present in CAS 7483-32-1 enables the construction of polynuclear Ni(II) and Co(II) clusters with magnetically interesting properties [1][2]. Related indeno-quinoxaline oxime ligands have yielded structurally characterized Ni₄ and Co₄ clusters [3]. Researchers in molecular magnetism should procure the (E)-oxime specifically, as the parent aldehyde and hydrazone analogs lack the oxime N and O donors essential for this coordination geometry.

Building Block for Pyrazolo[3,4-b]quinoxaline and Isoxazolo[4,5-b]quinoxaline Fused Heterocycle Synthesis

Quinoxaline-2-carbaldehyde oxime serves as a precursor for the cyclization-based synthesis of pyrazolo[3,4-b]quinoxalines and isoxazolo[4,5-b]quinoxalines, which are scaffolds of interest in medicinal chemistry and materials science [2]. The pre-formed oxime enables one-step annulation strategies that would otherwise require multi-step aldehyde activation sequences, streamlining access to these fused heterocyclic systems.

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